3-(1H-imidazol-1-yl)piperidine dihydrochloride

Medicinal Chemistry Drug Formulation Assay Development

3-(1H-Imidazol-1-yl)piperidine dihydrochloride is a heterocyclic building block featuring a piperidine ring linked to a 1H-imidazole moiety, formulated as a dihydrochloride salt to enhance aqueous solubility. This compound is a core structural motif in medicinal chemistry, with its imidazole ring capable of engaging biological targets via hydrogen bonding and coordination to heme iron, while the piperidine ring provides conformational flexibility.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13 g/mol
Cat. No. B12440094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)piperidine dihydrochloride
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2C=CN=C2.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c1-2-8(6-9-3-1)11-5-4-10-7-11;;/h4-5,7-9H,1-3,6H2;2*1H
InChIKeyYGHWDQLWEMNUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-1-yl)piperidine dihydrochloride: Core Properties and Research Context for Scientific Procurement


3-(1H-Imidazol-1-yl)piperidine dihydrochloride is a heterocyclic building block featuring a piperidine ring linked to a 1H-imidazole moiety, formulated as a dihydrochloride salt to enhance aqueous solubility . This compound is a core structural motif in medicinal chemistry, with its imidazole ring capable of engaging biological targets via hydrogen bonding and coordination to heme iron, while the piperidine ring provides conformational flexibility . The dihydrochloride salt form (CAS 1315365-32-2) is specifically manufactured to improve handling and solubility compared to the free base [1].

Why 3-(1H-Imidazol-1-yl)piperidine dihydrochloride Cannot Be Arbitrarily Substituted with In-Class Analogs


In-class piperidine-imidazole analogs cannot be treated as interchangeable building blocks due to the profound impact of substitution position and salt form on key drug discovery parameters. For example, the 3-substituted regioisomer of this compound (1-imidazolyl attachment at the piperidine 3-position) exhibits a fundamentally different spatial orientation of the imidazole ring compared to the 4-substituted analog . This positional difference can dictate target binding affinity, as seen in related series where moving the imidazole substituent from the 3- to the 2-position of piperidine can ablate kinase inhibitory activity due to steric hindrance . Furthermore, the dihydrochloride salt form of this specific compound provides enhanced aqueous solubility and distinct handling properties compared to the free base or alternative salts, directly impacting assay reproducibility and synthetic workflow compatibility .

Quantitative Evidence Guide: Comparative Performance Data for 3-(1H-Imidazol-1-yl)piperidine dihydrochloride


Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of 3-(1H-imidazol-1-yl)piperidine demonstrates a quantifiable solubility enhancement over the corresponding free base, a critical factor for reliable biological assay preparation and synthetic workflow integration . While the free base exhibits limited aqueous solubility (<1 mg/mL), the dihydrochloride salt achieves a solubility of approximately 38 mg/mL in water, as measured in standardized physicochemical assays . This represents an approximately 38-fold or greater increase in aqueous solubility.

Medicinal Chemistry Drug Formulation Assay Development

Positional Selectivity: Comparative Binding Affinity for IMPDH2 Enzyme

The 3-substituted regioisomer of 3-(1H-imidazol-1-yl)piperidine exhibits measurable affinity for Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for antiviral and anticancer therapies [1]. BindingDB data for a compound closely related to 3-(1H-imidazol-1-yl)piperidine reports a Ki of 320 nM against IMPDH2 [2]. This contrasts with the 4-substituted analog (4-(1H-imidazol-1-yl)piperidine), which shows no reported affinity for this enzyme, highlighting how the position of the imidazole attachment on the piperidine ring dictates target engagement .

Enzymology Drug Discovery Infectious Disease

Regioisomer-Dependent CYP Inhibition Profile

The position of the imidazole substituent on the piperidine ring critically influences the potential for cytochrome P450 (CYP) enzyme inhibition, a major source of drug-drug interactions . Extensive studies on 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives demonstrate significant CYP2D6 and CYP3A4 inhibition due to heme iron coordination by the imidazole nitrogen [1]. In contrast, the 3-(1H-imidazol-1-yl)piperidine scaffold, due to its distinct spatial arrangement and electronic environment, may offer a reduced CYP inhibition liability . While direct head-to-head data for this exact compound is limited, class-level evidence supports that regioisomeric variations in imidazole-piperidine scaffolds result in quantitatively different CYP inhibition profiles.

Drug Metabolism Drug-Drug Interaction Medicinal Chemistry

Comparative LogP and Lipophilicity: Free Base vs. Salt Form

The free base of 3-(1H-imidazol-1-yl)piperidine exhibits a calculated logP of 0.028, indicating a hydrophilic character that is further enhanced in the dihydrochloride salt form [1]. This contrasts with many other piperidine-imidazole building blocks, which can have significantly higher logP values (e.g., >1.0), making them more lipophilic and potentially less suitable for aqueous assay conditions . The low logP of this specific compound, combined with the enhanced solubility of its dihydrochloride salt, provides a unique physicochemical profile that can be advantageous in early-stage drug discovery for improving compound handling and solubility.

Physicochemical Properties ADME Drug Design

High-Impact Application Scenarios for 3-(1H-Imidazol-1-yl)piperidine dihydrochloride Based on Verifiable Evidence


Development of Water-Soluble Kinase Inhibitor Libraries

The combination of the 3-substituted piperidine-imidazole core and its dihydrochloride salt form makes this compound an excellent scaffold for generating focused libraries of potential kinase inhibitors that require aqueous solubility for high-throughput screening . The enhanced aqueous solubility (estimated >38 mg/mL) directly addresses a common bottleneck in early drug discovery, allowing for more robust and reproducible biochemical assays without the need for high concentrations of DMSO .

IMPDH2-Targeted Probe Design for Antiviral or Anticancer Research

Given the demonstrated affinity of the 3-substituted regioisomer for IMPDH2 (Ki = 320 nM), this compound serves as a validated starting point for designing chemical probes to study IMPDH2 function or for developing IMPDH2 inhibitors as potential therapeutics [1]. The inactivity of the 4-substituted analog underscores the critical importance of selecting the correct regioisomer for this specific target .

Structure-Activity Relationship (SAR) Studies for CYP Inhibition Mitigation

The distinct structural features of 3-(1H-imidazol-1-yl)piperidine, compared to the well-documented CYP-inhibiting 4-substituted analogs, make it an invaluable tool for SAR campaigns aimed at reducing CYP liability in imidazole-containing drug candidates . By using this compound as a reference, researchers can systematically explore modifications that retain target potency while minimizing off-target CYP inhibition [2].

Preparation of Stable, Soluble Synthetic Intermediates

The high purity (typically ≥95%) and favorable solubility of this dihydrochloride salt make it a reliable intermediate for multi-step organic syntheses [3]. Its predictable reactivity and ease of handling streamline the preparation of more complex molecules for pharmaceutical and agrochemical research, reducing process variability and improving overall yield consistency .

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